Methyl 2-(3-bromocyclopentyl)acetate
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Overview
Description
Methyl 2-(3-bromocyclopentyl)acetate is an organic compound with the molecular formula C8H13BrO2. It is a derivative of cyclopentane, featuring a bromine atom and an ester functional group. This compound is known for its applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromocyclopentyl)acetate can be synthesized through a multi-step process involving the bromination of cyclopentane derivatives followed by esterification. One common method involves the bromination of cyclopentylmethanol to form 3-bromocyclopentylmethanol, which is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromocyclopentyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: 2-(3-hydroxycyclopentyl)acetate or 2-(3-aminocyclopentyl)acetate.
Reduction: 2-(3-bromocyclopentyl)ethanol.
Oxidation: 2-(3-bromocyclopentyl)acetic acid.
Scientific Research Applications
Methyl 2-(3-bromocyclopentyl)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(3-bromocyclopentyl)acetate involves its interaction with various molecular targets, depending on the context of its use. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the cyclopentyl ring.
Ethyl 2-(3-bromocyclopentyl)acetate: An ethyl ester analog with slightly different physical properties.
Cyclopentyl bromide: A simpler brominated cyclopentane derivative without the ester group.
Uniqueness
Methyl 2-(3-bromocyclopentyl)acetate is unique due to its combination of a brominated cyclopentyl ring and an ester functional group, which provides distinct reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
methyl 2-(3-bromocyclopentyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOGDFFYJRREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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